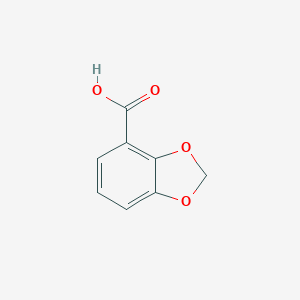

1,3-Benzodioxole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUAYOWCIUQXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308032 | |

| Record name | 1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-39-8 | |

| Record name | 5768-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides insights into its synthesis and analysis, and explores its biological significance.

Core Properties and Identification

1,3-Benzodioxole-4-carboxylic acid, also known as 2,3-methylenedioxybenzoic acid, is a solid, crystalline compound. Its unique structure, featuring a benzodioxole ring system, makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 1,3-Benzodioxole-4-carboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 5768-39-8 | [1][2] |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Melting Point | 224 °C | [1] |

| Boiling Point | 318.3 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | [2] |

| InChI Key | DBUAYOWCIUQXQW-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1cccc2OCOc12 | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of 1,3-Benzodioxole-4-carboxylic acid.

General Experimental Protocol for Synthesis (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Addition of Base: Add a strong base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the hydroxyl groups.

-

Addition of Methylene Source: Slowly add a dihalomethane, such as dichloromethane or dibromomethane, to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified 1,3-Benzodioxole-4-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The characteristic peaks for the aromatic protons, the methylene protons of the dioxole ring, and the carboxylic acid proton should be observed. The carboxyl carbon typically appears in the downfield region of the ¹³C NMR spectrum (around 165-185 ppm).[3]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Key characteristic peaks to identify include a broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretches associated with the dioxole ring.[3]

-

Biological Significance and Applications in Drug Discovery

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including their use as anticancer agents and their role in modulating enzyme activity.

While the specific biological activities of 1,3-Benzodioxole-4-carboxylic acid are not extensively documented, related compounds have shown significant biological effects. For instance, a series of N-(benzo[d][1][4]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent agonists of the auxin receptor TIR1, promoting root growth.[5][6] This highlights the potential for the 1,3-benzodioxole scaffold in the development of new plant growth regulators.

Furthermore, derivatives of 1,3-benzodioxole have been utilized as precursors in the synthesis of siderophore vectors for "Trojan horse" strategies to deliver antibiotics into bacteria.[1] This approach leverages the bacterial iron uptake systems to transport drug conjugates across the cell membrane.

Signaling Pathway: The Auxin Response

Given the documented activity of 1,3-benzodioxole derivatives as auxin receptor agonists, understanding the auxin signaling pathway is crucial for researchers in this field. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Benzodioxole-4-carboxylic acid. The information herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visualization of a key biological pathway where derivatives of this compound are implicated.

Core Physicochemical Data

The fundamental physicochemical properties of 1,3-Benzodioxole-4-carboxylic acid (CAS No: 5768-39-8) are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 224 °C | [1] |

| Boiling Point | 318.3 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.97 ± 0.20 | |

| XLogP3 (Predicted) | 1.3 | [1] |

| Appearance | Solid |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of aromatic carboxylic acids like 1,3-Benzodioxole-4-carboxylic acid are outlined below. These protocols are adapted from standard laboratory procedures.

Determination of Aqueous Solubility

The solubility of 1,3-Benzodioxole-4-carboxylic acid in aqueous solutions can be determined using the shake-flask method, a gold standard for solubility measurements.

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

An excess amount of solid 1,3-Benzodioxole-4-carboxylic acid is added to a known volume of water in a sealed flask.

-

The flask is placed in a shaker bath and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow for phase separation.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any undissolved solid particles.

-

The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared beforehand.

-

The pH of the saturated solution should be measured as the solubility of carboxylic acids is pH-dependent.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[2]

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

A precisely weighed amount of 1,3-Benzodioxole-4-carboxylic acid is dissolved in a known volume of deionized water. Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.[2]

-

The solution is placed on a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

The standardized NaOH solution is added incrementally from a burette.

-

After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the equivalence point is used to calculate the equivalent weight of the acid.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.[3][4]

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)[4]

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

A known amount of 1,3-Benzodioxole-4-carboxylic acid is dissolved in either the n-octanol or the aqueous phase.

-

The two immiscible phases (n-octanol and water/buffer) are combined in a separatory funnel or centrifuge tube in a defined volume ratio.

-

The mixture is vigorously shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

Biological Relevance and Signaling Pathway

While 1,3-Benzodioxole-4-carboxylic acid itself is not directly implicated in major signaling pathways, its structural motif is found in compounds with significant biological activity. For instance, derivatives are being explored as "Trojan horse" antibiotics. This strategy involves attaching an antibiotic to a molecule that bacteria actively import, such as a siderophore. Siderophores are small molecules secreted by bacteria to scavenge for iron, an essential nutrient. The following diagram illustrates the general mechanism of siderophore-mediated iron uptake in Gram-negative bacteria, a pathway that can be hijacked by siderophore-antibiotic conjugates.

Caption: Siderophore-mediated iron uptake in Gram-negative bacteria.

References

A Technical Guide to the Spectral Analysis of 1,3-Benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1,3-Benzodioxole-4-carboxylic acid. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is based on a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons will form a complex splitting pattern, and the methylenedioxy protons will appear as a singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (H-Ar) | 6.8 - 7.5 | Multiplet | 3H |

| Methylenedioxy (-O-CH₂-O-) | ~6.0 | Singlet | 2H |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (quaternary, C-O) | 145 - 155 |

| Aromatic (quaternary, C-COOH) | 125 - 135 |

| Aromatic (CH) | 110 - 125 |

| Methylenedioxy (-O-C H₂-O-) | ~101 |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the substituted benzene ring.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch | 1200 - 1320 | Strong |

Mass Spectrometry (MS) Data (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 166. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

| m/z Value | Predicted Fragment | Interpretation |

| 166 | [M]⁺ | Molecular Ion |

| 149 | [M - OH]⁺ | Loss of hydroxyl radical |

| 121 | [M - COOH]⁺ | Loss of carboxyl radical |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound like 1,3-Benzodioxole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of 1,3-Benzodioxole-4-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Identify the peak positions (chemical shifts) for all signals in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid 1,3-Benzodioxole-4-carboxylic acid powder onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For a solid sample, this is typically done using a direct insertion probe.

-

The probe is heated to volatilize the sample into the gas phase within the high-vacuum environment of the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺) and various fragment ions.[5]

-

-

Mass Analysis:

-

The positively charged ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment peaks.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Caption: General workflow for spectral data acquisition and analysis.

References

A Technical Guide to the Solubility of 1,3-Benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Benzodioxole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on its expected solubility based on the general principles of physical organic chemistry and provides detailed experimental protocols for its determination.

Core Concepts in Solubility

1,3-Benzodioxole-4-carboxylic acid is an aromatic carboxylic acid. Its solubility is governed by the interplay between the polar carboxylic acid group and the largely non-polar benzodioxole ring system. The carboxylic acid group can engage in hydrogen bonding with polar solvents and will deprotonate in basic solutions to form a much more soluble carboxylate salt. Conversely, the aromatic ring structure contributes to its solubility in organic solvents through van der Waals interactions.

Predicted Solubility Profile

Based on the structure of 1,3-Benzodioxole-4-carboxylic acid, its solubility in various solvents can be predicted. The following table summarizes the expected qualitative solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The carboxylic acid group can hydrogen bond with these solvents. However, the non-polar aromatic ring limits extensive solubility, especially in water. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the aromatic ring. |

| Non-Polar | Hexane, Toluene | Insoluble | The highly polar carboxylic acid group makes the compound insoluble in non-polar solvents. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid (pKa ~4-5) is readily deprotonated by a strong base to form the highly water-soluble sodium carboxylate salt.[1] |

| Aqueous Bicarbonate | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is generally acidic enough to be deprotonated by a weak base like sodium bicarbonate, leading to the formation of the soluble salt.[1] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will remain in its neutral, less soluble form in an acidic solution.[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 1,3-Benzodioxole-4-carboxylic acid.

Qualitative Solubility Testing

This protocol is used to classify the compound based on its solubility in different aqueous and organic solvents.

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Test tubes

-

Vortex mixer

-

Solvents: Distilled water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

-

pH paper

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of distilled water in small portions, vortexing after each addition.

-

Observe if the solid dissolves completely.

-

If it dissolves, test the pH of the solution with pH paper. An acidic pH would be expected for a carboxylic acid.[1]

-

-

Ether Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of diethyl ether in portions, vortexing after each addition.

-

Observe for complete dissolution.

-

-

Aqueous Base Solubility:

-

Aqueous Acid Solubility:

-

To a test tube with ~25 mg of the compound, add 0.75 mL of 5% HCl solution in portions, with vortexing.[2]

-

Observe if the compound dissolves.

-

-

Concentrated Acid Solubility:

-

If the compound is insoluble in the above solvents, add ~25 mg to 0.5 mL of cold, concentrated H₂SO₄.[1]

-

A color change or dissolution indicates solubility.

-

Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the concentration of a saturated solution at a specific temperature.

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Selected solvent

-

Scintillation vials or small flasks

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of 1,3-Benzodioxole-4-carboxylic acid to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature. Allow the solution to equilibrate for 24-48 hours.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Visualizations

The following diagrams illustrate a logical workflow for solubility testing and a potential synthetic pathway.

Caption: Logical workflow for determining the solubility class of an organic acid.

Caption: A potential synthetic pathway for a 1,3-Benzodioxole-4-carboxylic acid derivative.[3]

References

The Biological Activity of 1,3-Benzodioxole-4-carboxylic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. This structure is a key pharmacophore in medicinal chemistry, contributing to a wide range of pharmacological activities. This technical guide focuses on the biological activity of 1,3-Benzodioxole-4-carboxylic acid and its derivatives. While comprehensive data on the parent compound, 1,3-Benzodioxole-4-carboxylic acid, is limited in publicly available literature, its structural analogues and derivatives have been investigated for various therapeutic applications. This document summarizes the existing research on these related compounds, providing insights into their potential antimicrobial, anticancer, and toxicological profiles, along with relevant experimental methodologies.

Antimicrobial Activity of 1,3-Benzodioxole-4-carboxylic Acid Derivatives

Derivatives of 1,3-Benzodioxole-4-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial agents. A notable example involves the incorporation of the 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid moiety into ramoplanin, a glycolipodepsipeptide antibiotic. These novel derivatives have demonstrated antibacterial activity, highlighting the potential of this scaffold in the development of new anti-infective agents.[1]

Another study on the essential oil of Ixora scheffleri subspecies keniensis identified a complex derivative, 5-{[(2-{[bis(4-methoxyphenyl)methyl]carbamoyl}benzyl)(prop-2-en-1-yl) amino]methyl}-1,3-benzodioxole-4-carboxylic acid, in the context of its antioxidant and antimicrobial properties.[2]

Table 1: Antimicrobial Activity of Selected 1,3-Benzodioxole-4-carboxylic Acid Derivatives

| Compound/Derivative | Target Organism(s) | Activity/Endpoint | Reference |

| Ramoplanin derivatives with 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | Gram-positive bacteria | Antibacterial activity | [1] |

| Essential oil containing a 1,3-Benzodioxole-4-carboxylic acid derivative | Escherichia coli, Candida albicans | Antimicrobial and antifungal activity | [2] |

Anticancer and Anti-inflammatory Potential

The 1,3-benzodioxole core is a constituent of many compounds with demonstrated anticancer properties. Preliminary studies suggest that derivatives of 1,3-Benzodioxole-4-carboxylic acid, such as 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid, may possess anticancer and neuroprotective effects, largely inferred from the known activities of isoquinoline derivatives.[3]

Furthermore, 1,3-Benzodioxole-4-carboxylic acid and its methyl ester have been utilized as intermediates in the synthesis of tetrahydronaphthalene derivatives with anti-inflammatory properties, with some compounds showing inhibition of IL-8 with IC50 values in the nanomolar range.[4][5]

Table 2: Anticancer and Anti-inflammatory Activity of Compounds Related to 1,3-Benzodioxole-4-carboxylic Acid

| Compound/Derivative | Activity Type | Cell Line/Model | Key Findings | Reference |

| 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid | Anticancer (potential) | Not specified | Suggested based on isoquinoline moiety | [3] |

| Tetrahydronaphthalene derivatives | Anti-inflammatory | Croton oil-induced inflammation in rats and mice | Inhibition of IL-8 (IC50 = 19 nM for one derivative) | [4][5] |

Enzyme Interaction

Interestingly, a study on the biodegradation of piperine, which contains a 1,3-benzodioxole moiety, found that 1,3-Benzodioxole-4-carboxylic acid was an inert substrate for the enzyme PipA. PipA is a methylenetransferase from an actinomycete that is involved in the metabolism of the methylenedioxyphenyl group. This indicates a specific structural requirement for substrate binding and enzymatic activity that 1,3-Benzodioxole-4-carboxylic acid does not meet.[6][7]

Toxicology Profile

Safety data for 1,3-Benzodioxole-4-carboxylic acid indicates that it is harmful if swallowed and can cause skin and eye irritation.[8] More extensive toxicological data is available for its derivative, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, which is a major metabolite of the fungicide fludioxonil. Regulatory documents from agencies such as the EPA detail the toxicological endpoints for fludioxonil and its metabolites, which are important for assessing human health risks.

Table 3: Toxicological Data for 1,3-Benzodioxole-4-carboxylic Acid and a Key Derivative

| Compound | Toxicological Endpoint | Species/System | Reference |

| 1,3-Benzodioxole-4-carboxylic acid | Harmful if swallowed, skin and eye irritant | Not specified (SDS information) | [8] |

| 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (metabolite of fludioxonil) | Various (detailed in regulatory assessments) | Rat, Dog, Rabbit |

Experimental Protocols & Methodologies

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow for Anticancer Screening

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth Microdilution Workflow for MIC Determination

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 1,3-Benzodioxole-4-carboxylic acid, many small molecule inhibitors, including some with a benzodioxole core, target protein kinases involved in cell proliferation and survival. A hypothetical pathway illustrating the inhibition of a generic kinase cascade is presented below.

Hypothetical Kinase Signaling Pathway Inhibition

Conclusion

The available scientific literature indicates that while 1,3-Benzodioxole-4-carboxylic acid itself has not been a primary focus of biological activity studies, its core structure is a valuable scaffold in medicinal chemistry. Derivatives of this compound have shown promise in the development of antimicrobial and anti-inflammatory agents. The toxicological profile of its fluorinated derivative is well-characterized due to its relevance as a pesticide metabolite. Further research is warranted to explore the full therapeutic potential of 1,3-Benzodioxole-4-carboxylic acid and to elucidate the specific biological activities of the parent compound. The experimental frameworks provided in this guide can serve as a foundation for such future investigations.

References

- 1. Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-(6,7-Dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid | 180386-83-8 [smolecule.com]

- 3. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | 126120-85-2 | Benchchem [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fao.org [fao.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3-Benzodioxole-4-carboxylicacid, 2,2-difluoro- MSDS CasNo.126120-85-2 [m.lookchem.com]

An In-depth Technical Guide to 1,3-Benzodioxole-4-carboxylic Acid and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid and its known derivatives, compounds of significant interest in medicinal chemistry. The guide details the chemical properties, synthesis methodologies, and diverse biological activities of this scaffold, with a particular focus on its potential in the development of novel therapeutic agents. Key areas covered include the antitumor and antimicrobial properties of various derivatives, supported by quantitative data on their efficacy. Furthermore, this document elucidates the primary mechanisms of action, including the inhibition of the thioredoxin reductase system and the disruption of microtubule polymerization. Detailed experimental protocols for the synthesis of the core compound and its derivatives are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions and therapeutic potential.

Introduction

The 1,3-benzodioxole moiety is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities. 1,3-Benzodioxole-4-carboxylic acid, as a key intermediate, serves as a versatile starting material for the synthesis of a diverse array of derivatives. These derivatives have garnered considerable attention in the field of drug discovery due to their demonstrated efficacy as antitumor, antimicrobial, and anti-inflammatory agents. This guide aims to provide a detailed technical resource for researchers and professionals involved in the exploration and development of 1,3-benzodioxole-based therapeutics.

Chemical Properties and Synthesis

1,3-Benzodioxole-4-carboxylic acid is a white to off-white solid with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol . Its structure consists of a benzene ring fused to a five-membered dioxole ring, with a carboxylic acid group at position 4.

Synthesis of 1,3-Benzodioxole-4-carboxylic Acid

A common synthetic route to 1,3-Benzodioxole-4-carboxylic acid starts from catechol. The synthesis involves the protection of the hydroxyl groups of catechol by forming the methylenedioxy bridge, followed by carboxylation.

Experimental Protocol: Synthesis of 1,3-Benzodioxole from Catechol

-

Reaction: Catechol is reacted with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base to form the 1,3-benzodioxole ring.

-

Reagents and Solvents: Catechol, dihalomethane, a suitable base (e.g., potassium carbonate, sodium hydroxide), and a polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure:

-

Dissolve catechol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the dihalomethane dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure 1,3-benzodioxole.

-

Experimental Protocol: Carboxylation of 1,3-Benzodioxole

-

Reaction: The 1,3-benzodioxole is carboxylated, typically via a Friedel-Crafts acylation followed by oxidation, or through directed ortho-metalation. A common method involves the use of a strong base like n-butyllithium to deprotonate the position adjacent to the dioxole ring, followed by quenching with carbon dioxide.

-

Reagents and Solvents: 1,3-benzodioxole, a strong base (e.g., n-butyllithium), dry ice (solid CO₂), and an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Procedure:

-

Dissolve 1,3-benzodioxole in the anhydrous ether solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution while stirring.

-

Allow the reaction to stir at low temperature for a specified time to ensure complete metalation.

-

Quench the reaction by carefully adding crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude 1,3-Benzodioxole-4-carboxylic acid can be purified by recrystallization.

-

Below is a general workflow for the synthesis of 1,3-Benzodioxole-4-carboxylic acid derivatives.

Biological Activities of 1,3-Benzodioxole Derivatives

Derivatives of 1,3-Benzodioxole-4-carboxylic acid have demonstrated a broad spectrum of biological activities, with antitumor and antimicrobial properties being the most extensively studied.

Antitumor Activity

A significant number of 1,3-benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][3] These compounds often exhibit potent growth inhibitory activity.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | [2] |

| (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [3] |

| 5-Fluorouracil (Reference) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [3] |

| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | Molm-13 (Leukemia) | < 1 | [1] |

| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | NB4 (Leukemia) | < 1 | [1] |

| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | HeLa (Cervical) | < 1 | [1] |

| Arsenical-conjugated 1,3-benzodioxole (MAZ2) | 4T1 (Breast) | < 1 | [1] |

Antimicrobial Activity

Several derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Peptidyl derivative 1 | Bacillus subtilis | Not specified (promoted growth) | [4] |

| Schiff base derivative 2 | Staphylococcus aureus (MRSA) | Not specified (active) | [5] |

| 4-aminoquinoline derivative | Fusarium oxysporum | 7.8 - 62.5 | [6] |

| 4-aminoquinoline derivative | Alternaria brassicae | 7.8 - 62.5 | [6] |

| 4-aminoquinoline derivative | Botrytis cinerea | 7.8 - 62.5 | [6] |

Mechanisms of Action

The antitumor effects of 1,3-benzodioxole derivatives are often attributed to two primary mechanisms: the inhibition of the thioredoxin system and the disruption of microtubule dynamics.

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system that regulates cellular redox balance.[1][7] In many cancer cells, the Trx system is overexpressed, contributing to cell proliferation and resistance to apoptosis. Certain 1,3-benzodioxole derivatives, particularly those conjugated with arsenicals, have been shown to inhibit TrxR.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.

Experimental Protocol: Thioredoxin Reductase Activity Assay

-

Principle: The activity of TrxR is measured by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measured spectrophotometrically at 412 nm.

-

Reagents: Cell lysate or purified TrxR, NADPH, DTNB, and the test compound (1,3-benzodioxole derivative).

-

Procedure:

-

Prepare a reaction mixture containing buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the cell lysate or purified TrxR.

-

Add DTNB to the mixture.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of TNB formation and determine the inhibitory effect of the compound on TrxR activity.

-

Disruption of Microtubule Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. Their dynamic instability is crucial for cell division. Some 6-benzyl-1,3-benzodioxole derivatives have been identified as inhibitors of tubulin polymerization.[7] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, a mechanism shared by well-known anticancer drugs like vinca alkaloids and colchicine.

Experimental Protocol: Tubulin Polymerization Assay

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm.

-

Reagents: Purified tubulin, GTP, a polymerization buffer (e.g., PEM buffer), and the test compound.

-

Procedure:

-

Pre-incubate the test compound with tubulin in the polymerization buffer on ice.

-

Warm the mixture to 37 °C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time.

-

Compare the polymerization curve in the presence of the test compound to that of a control (without the compound) to determine the inhibitory effect.

-

References

- 1. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thioredoxin promotes survival signaling events under nitrosative/oxidative stress associated with cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin-2 (TRX-2) is an essential gene regulating mitochondria-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. worldresearchersassociations.com [worldresearchersassociations.com]

- 7. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1,3-Benzodioxole-4-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carboxylic acid, a significant heterocyclic organic compound. It details the historical discovery, evolution of synthetic methodologies, and key applications, with a particular focus on its relevance in medicinal chemistry and drug development. This document consolidates quantitative physicochemical and spectroscopic data, presents detailed experimental protocols for its synthesis, and utilizes visualizations to illustrate synthetic pathways.

Introduction

1,3-Benzodioxole-4-carboxylic acid, also known as o-piperonylic acid or 2,3-methylenedioxybenzoic acid, is an aromatic carboxylic acid featuring a benzodioxole ring system. This structural motif is present in numerous naturally occurring and synthetic compounds of biological significance. While its isomer, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), is more widely known and studied, the 4-carboxylic acid variant possesses unique properties and applications that warrant specific investigation. This guide aims to provide a detailed technical resource on its discovery, synthesis, and characterization.

Discovery and Historical Context

The definitive first synthesis of 1,3-Benzodioxole-4-carboxylic acid is not prominently documented in readily available historical chemical literature, in contrast to its more common isomer, piperonylic acid. However, its synthesis is logically derived from early work on related benzodioxole compounds. The foundational chemistry of the benzodioxole ring system was established in the late 19th and early 20th centuries, with much of the focus on derivatives of naturally occurring compounds like safrole and piperine.

The synthesis of this specific isomer likely emerged from systematic studies of electrophilic substitution reactions on 1,3-benzodioxole and the subsequent oxidation of the resulting functional groups. Early synthetic routes to aromatic carboxylic acids, such as the oxidation of corresponding aldehydes or alkylbenzenes, and the carboxylation of organometallic reagents, would have been the logical pathways explored by pioneering organic chemists.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1,3-Benzodioxole-4-carboxylic acid is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | |

| Molecular Weight | 166.13 g/mol | |

| Melting Point | 224 °C | [1] |

| Boiling Point | 318.3 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| CAS Number | 5768-39-8 |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Spectral data indicates the presence of aromatic protons and the methylene protons of the dioxole ring. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield. |

| ¹³C NMR | Expected signals include those for the carboxyl carbon, the methylene carbon of the dioxole ring, and the aromatic carbons.[2] |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group should appear around 1680-1710 cm⁻¹. C-O stretching bands for the dioxole ring are also characteristic.[3] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 166. |

Note: Specific, high-resolution spectra for 1,3-Benzodioxole-4-carboxylic acid are not widely published. The information above is based on typical spectral characteristics for this class of compounds. A supplier lists the availability of spectral data[4].

Synthesis and Experimental Protocols

The synthesis of 1,3-Benzodioxole-4-carboxylic acid has historically been approached through a few key strategies, primarily involving the creation of the benzodioxole ring followed by functional group manipulation, or the introduction of the carboxyl group onto a pre-existing benzodioxole scaffold.

Synthesis from 2,3-Dihydroxybenzoic Acid

One of the most direct historical methods for the preparation of 1,3-benzodioxoles is the reaction of a catechol with a dihalomethane. This approach can be applied to the synthesis of 1,3-Benzodioxole-4-carboxylic acid starting from 2,3-dihydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a strong base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the hydroxyl groups.

-

Addition of Dihalomethane: Slowly add dichloromethane or diiodomethane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Oxidation of 1,3-Benzodioxole-4-carbaldehyde

A common and efficient method for preparing aromatic carboxylic acids is the oxidation of the corresponding aldehyde. This method is likely a primary route for the synthesis of 1,3-Benzodioxole-4-carboxylic acid, given the availability of its aldehyde precursor.

Experimental Protocol:

-

Preparation of Oxidizing Agent: Prepare a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) in water or a mixture of sodium chlorite (NaClO₂) in a buffered aqueous solution.

-

Reaction: Dissolve 1,3-benzodioxole-4-carbaldehyde (melting point: 34-36 °C, boiling point: 80 °C at 0.3 mmHg)[5] in a suitable solvent (e.g., acetone or tert-butanol). Slowly add the oxidizing agent to the aldehyde solution at a controlled temperature (often room temperature or slightly elevated).

-

Monitoring: The reaction progress can be monitored by the disappearance of the starting aldehyde using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is then filtered to remove any manganese dioxide formed. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a well-recognized pharmacophore found in numerous biologically active molecules. It can act as a bioisostere for other aromatic systems and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 1,3-Benzodioxole-4-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities, including but not limited to:

-

Anticancer Agents: The rigid benzodioxole scaffold can be incorporated into molecules designed to interact with various cancer targets.

-

Antimicrobial Agents: The unique electronic properties of the benzodioxole ring can contribute to antimicrobial activity.

-

Central Nervous System (CNS) Active Agents: The lipophilic nature of the benzodioxole group can facilitate crossing the blood-brain barrier, making it a useful component in the design of CNS-acting drugs.

The carboxylic acid functionality at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol, allowing for the generation of diverse chemical libraries for drug discovery screening.

Conclusion

1,3-Benzodioxole-4-carboxylic acid, while less documented than its 5-isomer, is a compound of significant interest for synthetic and medicinal chemists. Its historical synthesis likely follows established routes for analogous compounds, primarily through the methylenation of 2,3-dihydroxybenzoic acid or the oxidation of 1,3-benzodioxole-4-carbaldehyde. The physicochemical and spectroscopic properties of this compound are in line with its structure. As a versatile building block, 1,3-Benzodioxole-4-carboxylic acid holds potential for the development of novel therapeutics and other advanced materials, making it a valuable subject for continued research and application.

References

A Deep Dive into 1,3-Benzodioxole-4-carboxylic acid: A Theoretical and Molecular Modeling Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of 1,3-Benzodioxole-4-carboxylic acid. This compound is a key scaffold in medicinal chemistry, and understanding its electronic structure, reactivity, and potential interactions with biological targets is crucial for the rational design of new therapeutic agents. This document details the computational methodologies employed in its study, presents key quantitative data in a structured format, and visualizes the workflows involved in its theoretical analysis.

Introduction to Theoretical Studies of 1,3-Benzodioxole-4-carboxylic acid

Theoretical studies and molecular modeling are indispensable tools in modern drug discovery. For a molecule like 1,3-Benzodioxole-4-carboxylic acid, these methods provide insights into its intrinsic properties that are often difficult or impossible to obtain through experimental means alone. Computational techniques such as Density Functional Theory (DFT) are used to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. Molecular docking, on the other hand, predicts how this molecule might bind to a biological target, such as a protein receptor, which is a critical step in assessing its potential as a drug candidate.

Derivatives of the 1,3-benzodioxole moiety are found in a wide range of biologically active compounds.[1] Theoretical investigations, including DFT computations, are valuable for understanding the electronic structure and molecular geometry of such molecules.[1]

Computational Methodology

The theoretical investigation of 1,3-Benzodioxole-4-carboxylic acid typically involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry and proceeds to the calculation of various electronic and spectroscopic properties.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for studying molecules of pharmaceutical interest due to its balance of accuracy and computational cost.

Experimental Protocol:

-

Geometry Optimization: The initial 3D structure of 1,3-Benzodioxole-4-carboxylic acid is built using molecular modeling software. This structure is then optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G(d,p).

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Molecular Properties: Using the optimized geometry, various molecular properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

-

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, which can be useful for understanding intermolecular interactions.

-

Spectroscopic Properties: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to validate the computational model.

-

A common approach for this type of analysis is the use of the Gaussian suite of programs for the calculations and GaussView for visualization.[2] The vibrational modes can be assigned with high precision using the Potential Energy Distribution (PED) analysis with software like VEDA 4.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a protein.

Experimental Protocol:

-

Preparation of the Ligand: The 3D structure of 1,3-Benzodioxole-4-carboxylic acid is prepared for docking. This involves assigning correct bond orders, adding hydrogen atoms, and generating a low-energy conformation.

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. This is achieved by rotating and translating the ligand and evaluating the binding energy of each pose using a scoring function.

-

Analysis of Results: The docking results are analyzed to identify the most stable binding pose, which is typically the one with the lowest binding energy. The intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then examined.

Quantitative Data from Theoretical Studies

The following tables summarize the kind of quantitative data that can be obtained from theoretical studies of 1,3-Benzodioxole-4-carboxylic acid. The values presented here are representative and are based on studies of similar molecules.

Table 1: Key Physicochemical and Electronic Properties

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol [4][5] |

| CAS Number | 5768-39-8[4][5] |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Mulliken Charge on O(carboxyl) | Value in a.u. |

| Mulliken Charge on C(carboxyl) | Value in a.u. |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | Value | Value | Carboxylic acid O-H stretch |

| ν(C=O) | Value | Value | Carbonyl C=O stretch |

| ν(C-O) | Value | Value | Carboxylic acid C-O stretch |

| ν(C-H) aromatic | Value | Value | Aromatic C-H stretch |

| δ(O-C=O) | Value | Value | O-C=O bending |

Visualizing Computational Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the theoretical studies described in this guide.

Caption: A flowchart illustrating the typical workflow for a DFT study.

Caption: A flowchart outlining the steps in a molecular docking study.

Conclusion

The theoretical and molecular modeling approaches detailed in this guide provide a powerful framework for understanding the chemical and biological properties of 1,3-Benzodioxole-4-carboxylic acid. By combining quantum chemical calculations with molecular docking simulations, researchers can gain valuable insights that can accelerate the drug discovery and development process. The data and workflows presented herein serve as a foundational reference for scientists and professionals working with this important chemical entity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-benzodioxole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-Benzodioxole-4-carboxylic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Lack of Publicly Available Data on 1,3-Benzodioxole-4-carboxylic Acid Crystal Structure Necessitates Analysis of a Key Isomer

A comprehensive search of crystallographic databases reveals no publicly available crystal structure for 1,3-benzodioxole-4-carboxylic acid. To fulfill the core requirements of an in-depth technical guide, this report presents a detailed crystal structure analysis of its closely related and structurally characterized isomer, 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid. This analysis serves as a representative guide for researchers, scientists, and drug development professionals interested in the crystallographic features of this class of compounds.

This technical whitepaper provides a detailed overview of the crystal structure of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), a naturally occurring compound with applications in the pharmaceutical and fragrance industries. The document outlines the experimental protocols for its crystal structure determination, presents key crystallographic data in a structured format, and visualizes a relevant biological pathway.

Crystal Structure Analysis of 1,3-Benzodioxole-5-carboxylic Acid

The crystal structure of 1,3-benzodioxole-5-carboxylic acid has been determined by single-crystal X-ray diffraction. The data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 608427, provides a foundational understanding of its solid-state conformation and intermolecular interactions.[1]

The stability of the crystal lattice is primarily dictated by hydrogen bonding and π-π stacking interactions. The carboxylic acid moieties form classic hydrogen-bonded dimers, a common structural motif for such compounds. Additionally, the aromatic benzodioxole rings engage in π-π stacking, further stabilizing the crystal packing.

Data Presentation

The crystallographic data for 1,3-benzodioxole-5-carboxylic acid is summarized in the tables below. These tables provide essential geometric parameters of the unit cell and the molecule itself.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 608427 |

| Empirical Formula | C₈H₆O₄ |

| Formula Weight | 166.13 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.864(3) Å |

| b | 3.7400(10) Å |

| c | 26.594(11) Å |

| α | 90° |

| β | 96.06(3)° |

| γ | 90° |

| Volume | 678.4(4) ų |

| Z | 4 |

| Calculated Density | 1.628 Mg/m³ |

Table 2: Selected Bond Lengths.

| Bond | Length (Å) |

|---|---|

| O1 - C7 | 1.305(4) |

| O2 - C7 | 1.229(4) |

| O3 - C4 | 1.378(4) |

| O3 - C8 | 1.430(4) |

| O4 - C5 | 1.373(4) |

| O4 - C8 | 1.428(4) |

| C1 - C2 | 1.376(5) |

| C1 - C6 | 1.391(5) |

| C2 - C3 | 1.381(5) |

| C3 - C4 | 1.385(5) |

| C4 - C5 | 1.388(5) |

| C5 - C6 | 1.382(5) |

| C6 - C7 | 1.478(5) |

Table 3: Selected Bond Angles.

| Angle | Degrees (°) |

|---|---|

| O2 - C7 - O1 | 122.9(3) |

| O2 - C7 - C6 | 120.9(3) |

| O1 - C7 - C6 | 116.2(3) |

| C4 - O3 - C8 | 105.7(2) |

| C5 - O4 - C8 | 105.7(2) |

| O3 - C8 - O4 | 109.1(3) |

Experimental Protocols

The determination of a crystal structure, such as that of 1,3-benzodioxole-5-carboxylic acid, follows a standardized workflow.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For benzoic acid derivatives, slow evaporation from a suitable solvent is a common and effective method.

-

Materials : Impure solid compound, various analytical grade solvents (e.g., ethanol, water, acetone, ethyl acetate).

-

Procedure :

-

Dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble.

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution is then hot filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.

-

Once crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of ice-cold solvent.

-

The purified crystals are then dried before being selected for X-ray analysis.

-

Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional arrangement of atoms within a crystal.

-

Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Workflow :

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The crystal is cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting a series of diffraction patterns at different orientations.

-

Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement : The initial structural model is refined using least-squares methods, which adjust the atomic positions and thermal parameters to best fit the experimental diffraction data.

-

Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database like the CCDC.

-

Biological Signaling Pathway

1,3-Benzodioxole-5-carboxylic acid (piperonylic acid) has been shown to exhibit biological activity, including the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival. The activation of EGFR by piperonylic acid leads to a downstream cascade involving the phosphorylation of key signaling proteins like AKT and ERK, ultimately modulating gene expression related to cell growth.[2][3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Benzodioxole-4-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the synthesis of 1,3-Benzodioxole-4-carboxylic acid and its key derivatives. The protocols provided are based on established chemical literature and are intended to guide researchers in the preparation of these valuable compounds for various applications in drug discovery and development.

Synthesis of 1,3-Benzodioxole-4-carboxylic Acid

The synthesis of the core scaffold, 1,3-Benzodioxole-4-carboxylic acid, can be achieved through the methylenation of 2,3-dihydroxybenzoic acid. This reaction involves the formation of a methylenedioxy bridge across the two adjacent hydroxyl groups. A common method for this transformation is the Williamson ether synthesis, utilizing a dihalomethane as the electrophile in the presence of a base.

Experimental Protocol: Synthesis of 1,3-Benzodioxole-4-carboxylic Acid from 2,3-Dihydroxybenzoic Acid

This protocol describes the synthesis of 1,3-Benzodioxole-4-carboxylic acid via the reaction of 2,3-dihydroxybenzoic acid with dibromomethane.

Materials:

-

2,3-Dihydroxybenzoic acid

-

Dibromomethane (CH₂Br₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzoic acid (1.0 eq).

-

Add anhydrous potassium carbonate (2.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add dibromomethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure 1,3-Benzodioxole-4-carboxylic acid.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2,3-Dihydroxybenzoic acid | CH₂Br₂, K₂CO₃ | DMF | 12-18 | 80-90 | 60-75 | >95 |

Synthesis Workflow

Caption: General workflow for the synthesis of 1,3-Benzodioxole-4-carboxylic acid.

Synthesis of 1,3-Benzodioxole-4-carboxylic Acid Derivatives

Synthesis of 1,3-Benzodioxole-4-carbonyl chloride

The carboxylic acid can be readily converted to the more reactive acid chloride, a key intermediate for the synthesis of various amide and ester derivatives.

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add 1,3-Benzodioxole-4-carboxylic acid (1.0 eq) and anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours, until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1,3-Benzodioxole-4-carbonyl chloride, which can often be used in the next step without further purification.

Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

The difluoro- derivative is an important building block in medicinal chemistry. Its synthesis involves the fluorination of a suitable precursor. A common route is the halogen exchange reaction of a 2,2-dichloro derivative.

This protocol outlines a potential synthetic route starting from 2,3-dihydroxybenzoic acid.

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole-4-carboxylic acid

-

React 2,3-dihydroxybenzoic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride in a suitable solvent. The reaction conditions would need to be optimized to achieve selective dichlorination at the 2-position of the dioxole ring formed in situ.

Step 2: Fluorination to 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

-

The crude 2,2-dichloro-1,3-benzodioxole-4-carboxylic acid is then subjected to a halogen exchange reaction.

-

In a suitable pressure-resistant reactor, combine the dichloro- intermediate with a fluorinating agent such as antimony trifluoride (SbF₃) or a combination of potassium fluoride (KF) and a phase-transfer catalyst.

-

The reaction is typically carried out at elevated temperatures.

-

After completion, the reaction mixture is carefully worked up by quenching with water, followed by extraction and purification to yield 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.

Note: The synthesis of this derivative involves hazardous reagents and requires specialized equipment and expertise.

Quantitative Data for Derivative Syntheses

| Derivative | Starting Material | Key Reagents | Typical Yield (%) |

| 1,3-Benzodioxole-4-carbonyl chloride | 1,3-Benzodioxole-4-carboxylic acid | Thionyl chloride | >90 (crude) |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | 2,2-Dichloro-1,3-benzodioxole-4-carboxylic acid | Fluorinating agent (e.g., SbF₃) | Variable |

General Reaction Pathway

The following diagram illustrates the general synthetic pathway from 2,3-dihydroxybenzoic acid to its methylenated and further derivatized products.

Caption: Synthetic pathway to 1,3-Benzodioxole-4-carboxylic acid and its derivatives.

Application Notes and Protocols: 1,3-Benzodioxole-4-carboxylic Acid in Medicinal Chemistry and Drug Design